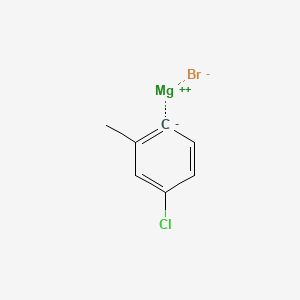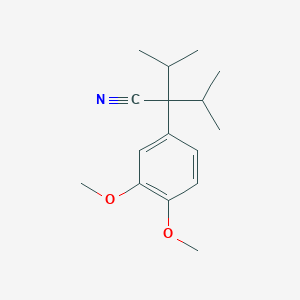
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride
Descripción general
Descripción
“2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride” is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several components. The structure determination, molecular interaction analysis, molecular docking studies, and anticancer activity investigation of a chalcone derivative have been reported .Chemical Reactions Analysis
The chemical reactions of “this compound” are complex and involve several steps. The compound has been shown to react with various substances, including other phenethylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H17NO2 and a molecular weight of 195.26 . It is a liquid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive and has a boiling point of 100 °C/0.1 mmHg . Its specific gravity is 1.06 and it has a refractive index of 1.53 .Aplicaciones Científicas De Investigación
Pharmacological Applications
This compound, due to its structural characteristics, may be involved in research related to neurotransmission and receptor interaction. Compounds with similar structures have been studied for their potential roles in modulating serotoninergic and adrenergic systems, which are critical pathways in the understanding of mood disorders, anxiety, and psychosis. For example, substances like N,N-dimethyltryptamine (DMT), which shares a part of the structural motif, have been investigated for their endogenous roles in the central nervous system and their potential therapeutic applications in anxiety and psychotic disorders due to their action on sigma-1 receptors (Frecska et al., 2013)[https://consensus.app/papers/possibly-receptor-mediated-role-dimethyltryptamine-frecska/201e75a7333f5d1793071798d6637a81/?utm_source=chatgpt].
Toxicological Studies
Toxicological research on similar compounds, such as various phenethylamines and their derivatives, provides insights into the safety profile and potential toxic effects of 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride. Studies on substances like 25C-NBOMe, a phenethylamine derivative, have highlighted the importance of understanding the toxicological implications, including the risk of serotonin syndrome and other adverse effects associated with serotonergic overactivation (Schifano et al., 2021)[https://consensus.app/papers/substances-serotonin-onset-review-schifano/675ac007455855efa6c19a459601b034/?utm_source=chatgpt].
Environmental Impact and Degradation Studies
Research into the environmental fate and degradation pathways of structurally related compounds, such as chlorophenols and their derivatives, is crucial for assessing the environmental impact of this compound. Studies in this area focus on the mechanisms of degradation, potential accumulation in ecosystems, and the effects on aquatic and terrestrial life (Nawrocki & Andrzejewski, 2011)[https://consensus.app/papers/nitrosamines-water-nawrocki/998f78e379155d649204d782c5c7b5bc/?utm_source=chatgpt].
Safety and Hazards
“2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride” can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
Verapamil EP Impurity C (hydrochloride) is an impurity of Verapamil . Verapamil is a calcium channel blocker and a potent and orally active first-generation P-glycoprotein (P-gp) inhibitor . Calcium channels and P-gp are the primary targets of this compound.
Mode of Action
Verapamil, and by extension its impurity, works by inhibiting the influx of calcium ions into vascular smooth muscle and myocardium during depolarization . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation . It also increases myocardial oxygen delivery in patients with vasospastic angina . Furthermore, it slows the automaticity and conduction of the AV node .
Pharmacokinetics
It is metabolized in the liver and excreted in urine .
Result of Action
The primary result of Verapamil EP Impurity C (hydrochloride)'s action is the relaxation of vascular smooth muscle and coronary vasodilation . This can lead to a decrease in blood pressure and an increase in oxygen delivery to the myocardial tissue . The inhibition of P-gp can also affect the pharmacokinetics of other drugs, potentially increasing their absorption and distribution .
Análisis Bioquímico
Biochemical Properties
Verapamil EP Impurity C (hydrochloride) is known to interact with certain enzymes and proteins. It is a potent inhibitor of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This interaction can influence the biochemical reactions within the cell.
Cellular Effects
The effects of Verapamil EP Impurity C (hydrochloride) on cells are primarily due to its ability to block calcium channels and inhibit P-gp . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Verapamil EP Impurity C (hydrochloride) involves the blocking of calcium channels and inhibition of P-gp . By blocking calcium channels, it can alter the influx of calcium ions into the cell, affecting various cellular functions. The inhibition of P-gp can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNIODBMIRAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



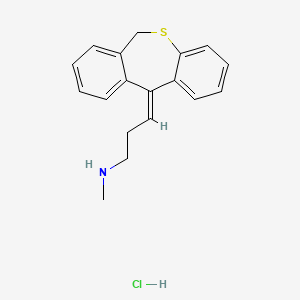
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)
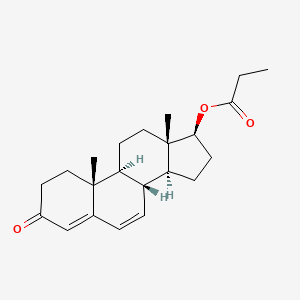

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)
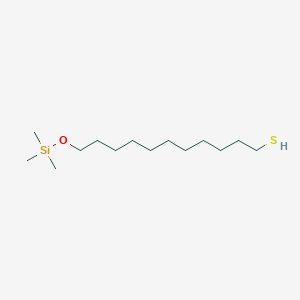
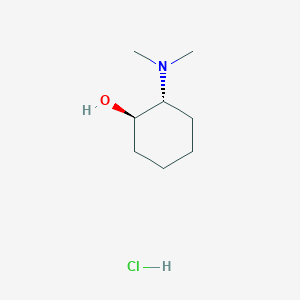
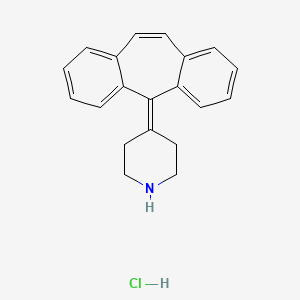
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
